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Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of pentylcyclopropane, a saturated

hydrocarbon featuring a cyclopropyl ring attached to a pentyl chain. This document

consolidates its chemical identifiers, physicochemical properties, synthesis protocols, spectral

data, and the broader context of cyclopropane-containing molecules in medicinal chemistry.

Chemical Identifiers and Physicochemical
Properties
Pentylcyclopropane, also known by its IUPAC name 1-cyclopropylpentane, is a cycloalkane

with the molecular formula C₈H₁₆.[1][2] Its chemical identity is unambiguously established by its

CAS Registry Number: 2511-91-3.[1][2] A summary of its key identifiers and physicochemical

properties is presented in the tables below.

Table 1: Chemical Identifiers for Pentylcyclopropane
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Identifier Value Reference(s)

CAS Number 2511-91-3 [1][2]

IUPAC Name 1-Cyclopropylpentane [1]

Synonyms
Pentylcyclopropane,

Cyclopropane, pentyl-
[1][2]

Molecular Formula C₈H₁₆ [1][2]

Molecular Weight 112.21 g/mol [1]

InChI
InChI=1S/C8H16/c1-2-3-4-5-8-

6-7-8/h8H,2-7H2,1H3
[1]

InChIKey
SUBUEDOPXXGMKP-

UHFFFAOYSA-N
[1]

SMILES CCCCCC1CC1 [3]

Table 2: Physicochemical Properties of
Pentylcyclopropane

Property Value Reference(s)

Boiling Point 128-129 °C [3]

126.9 °C at 760 mmHg [4]

Density 0.7427 g/cm³ [3]

0.799 g/cm³ [4]

Flash Point 15.1 °C [4]

Refractive Index 1.441 [4]

Water Solubility 0.02 g/L (estimated) [5]

LogP 2.97670 [4]

Synthesis of Pentylcyclopropane
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The most common and well-established method for the synthesis of pentylcyclopropane is

the Simmons-Smith cyclopropanation of 1-octene.[1] This reaction involves an organozinc

carbenoid that stereospecifically delivers a methylene group to the double bond.

Simmons-Smith Reaction: Mechanism and Protocol
The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid, typically from

diiodomethane and a zinc-copper couple.[1] The reaction is known for its high stereospecificity,

where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Octene[1]

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, a zinc-copper couple is

prepared by treating zinc dust with a copper(I) chloride solution.

Reaction Setup: The activated zinc-copper couple is suspended in a dry, inert solvent such

as diethyl ether.

Carbenoid Formation: A solution of diiodomethane in the same solvent is added dropwise to

the zinc-copper suspension to form the organozinc carbenoid.

Cyclopropanation: 1-Octene is then added to the reaction mixture. The reaction is typically

stirred at room temperature or slightly elevated temperatures to ensure completion.

Workup and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The

resulting crude product, pentylcyclopropane, is then purified by distillation.

An alternative approach for the synthesis of alkylcyclopropanes involves a nickel-catalyzed

cross-electrophile coupling reaction of 1,3-dimesylates, which proceeds via a 1,3-diiodide

intermediate.[6][7]

Visualizing the Synthesis
The following diagrams illustrate the reaction mechanism and a general experimental workflow

for the synthesis of pentylcyclopropane.
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Figure 1: Simmons-Smith Reaction Mechanism.
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Figure 2: Experimental Workflow for Pentylcyclopropane Synthesis.
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Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

pentylcyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, assigned experimental spectra for pentylcyclopropane are not readily

available in public databases, the expected chemical shifts can be predicted based on general

principles for alkylcyclopropanes.

¹H NMR: The protons on the cyclopropane ring are expected to appear in the upfield region

of the spectrum, typically between 0 and 1 ppm, due to the ring's shielding effects.[1][6] The

protons of the pentyl chain will exhibit characteristic signals for methyl (triplet, ~0.9 ppm),

methylene (multiplets, ~1.2-1.4 ppm), and the methylene group adjacent to the cyclopropane

ring (multiplet, slightly downfield).

¹³C NMR: The carbon atoms of the cyclopropane ring are also shielded and appear at

unusually high field, often below 20 ppm.[3][8] The carbons of the pentyl chain will have

chemical shifts in the typical alkane region (14-40 ppm). PubChem provides a reference to

the ¹³C NMR spectrum of pentylcyclopropane in the publication Org. Magn. Resonance 16,

71(1981).[3]

Table 3: Predicted NMR Data for Pentylcyclopropane
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Nucleus
Predicted Chemical Shift
(ppm)

Multiplicity

¹H

Cyclopropyl H 0.0 - 1.0 Multiplets

Pentyl CH₂ (adjacent to ring) ~1.2 - 1.5 Multiplet

Pentyl (CH₂)₃ ~1.2 - 1.4 Multiplets

Pentyl CH₃ ~0.9 Triplet

¹³C

Cyclopropyl CH₂ < 20

Cyclopropyl CH < 20

Pentyl C1 (adjacent to ring) ~35-40

Pentyl C2-C4 ~22-32

Pentyl C5 ~14

Mass Spectrometry (MS)
The electron ionization mass spectrum of pentylcyclopropane is available in the NIST

WebBook.[9] As a saturated hydrocarbon, its fragmentation pattern is characterized by the loss

of alkyl fragments. The molecular ion peak (M⁺) at m/z 112 is expected, though it may be of

low intensity. Common fragments would arise from the cleavage of the pentyl chain, leading to

a series of peaks separated by 14 mass units (CH₂).

Gas Chromatography (GC)
Gas chromatography is a suitable technique for analyzing the purity of pentylcyclopropane
and for monitoring its synthesis. The Kovats retention index, a measure of retention time, has

been reported for pentylcyclopropane on a semi-standard non-polar column, with values

around 812-813.[3]

Reactivity and Biological Significance
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The reactivity of the cyclopropane ring is dominated by its strain energy, making it susceptible

to ring-opening reactions under certain conditions, such as with electrophiles or through

transition metal-catalyzed processes.[10][11] However, under typical physiological conditions,

the alkylcyclopropane moiety is relatively stable.

While no specific biological activity or toxicity data for pentylcyclopropane has been found,

the cyclopropane motif is of significant interest in drug discovery.[10][11] The incorporation of a

cyclopropane ring into a drug candidate can:

Enhance Metabolic Stability: The cyclopropyl group is often resistant to metabolic

degradation, which can improve the pharmacokinetic profile of a drug.

Impart Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule

into a specific conformation, potentially increasing its binding affinity and selectivity for a

biological target.

Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence

properties such as lipophilicity and solubility.

A wide range of biological activities have been reported for various cyclopropane derivatives,

including insecticidal, antifungal, antimicrobial, and antitumor effects.[10] For instance, some

cyclopropane-containing natural products have shown potent biological activities.[12]

Safety Information
Detailed safety data for pentylcyclopropane is not widely available. However, as a volatile,

low-molecular-weight hydrocarbon, it should be handled with appropriate precautions in a well-

ventilated area, away from ignition sources. It is likely to be flammable. General safety

measures for handling similar alkanes and cycloalkanes should be followed.

Conclusion
Pentylcyclopropane is a simple yet interesting molecule with well-defined chemical and

physical properties. Its synthesis is readily achievable through established methods like the

Simmons-Smith reaction. While specific biological data for this compound is scarce, the

broader importance of the cyclopropane moiety in medicinal chemistry suggests that

alkylcyclopropanes could serve as valuable building blocks or scaffolds in the design of new
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therapeutic agents. This guide provides a foundational resource for researchers and

professionals working with or interested in the properties and applications of

pentylcyclopropane and related structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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